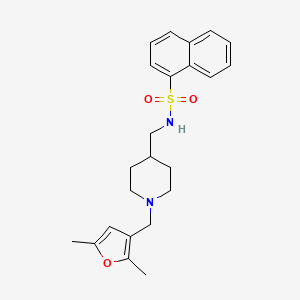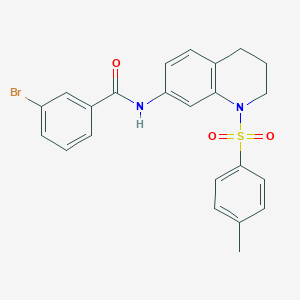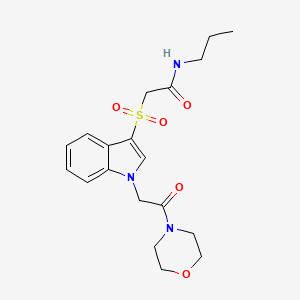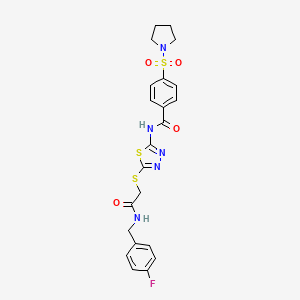![molecular formula C25H18N2O2S B2562456 N-[2-(1,3-benzothiazol-2-yl)phényl]-3-méthoxynaphtalène-2-carboxamide CAS No. 477569-58-7](/img/structure/B2562456.png)
N-[2-(1,3-benzothiazol-2-yl)phényl]-3-méthoxynaphtalène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It is being investigated for its anti-tubercular and antibacterial properties
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials and polymers
Mécanisme D'action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .
Mode of Action
The exact mode of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
The biochemical pathways affected by N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . This interference disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives have been found to exhibit bactericidal activity against staphylococcus aureus . They can eliminate the bacterial strain after 24-hour exposure .
Méthodes De Préparation
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the yields are high. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Comparaison Avec Des Composés Similaires
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Known for its inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV).
5-Nitro-1,2-benzothiazol-3-amine: Used in the study of amyloidosis and protein aggregation.
2,4-Disubstituted thiazoles: Exhibiting various biological activities, including antimicrobial and anticancer properties. The uniqueness of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide lies in its specific structure, which imparts distinct biological activities and chemical properties
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-22-15-17-9-3-2-8-16(17)14-19(22)24(28)26-20-11-5-4-10-18(20)25-27-21-12-6-7-13-23(21)30-25/h2-15H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBBUZUCZREMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2562374.png)


![3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)
![(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine](/img/structure/B2562380.png)
![9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2562381.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)



